1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
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Overview
Description
1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a compound that belongs to the class of isoindoline derivatives Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-isoindol-1-one, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amino group at the 5-position.
Acylation: Finally, the amino-bromo intermediate undergoes acylation with an appropriate acylating agent like acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline derivatives.
Scientific Research Applications
1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups in the compound can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-amino-6-chloro-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Similar structure with a chloro group instead of a bromo group.
1-(5-amino-6-fluoro-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Similar structure with a fluoro group instead of a bromo group.
1-(5-amino-6-iodo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: Similar structure with an iodo group instead of a bromo group.
Uniqueness
The presence of the bromo group in 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one imparts unique chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions and reactions that are distinct from those of other halogens, making this compound particularly interesting for research and development.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-amino-6-bromo-1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-4-7-2-9(11)10(12)3-8(7)5-13/h2-3H,4-5,12H2,1H3 |
InChI Key |
NHVHJCBBEHYUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=CC(=C(C=C2C1)Br)N |
Origin of Product |
United States |
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